methyl 4,5-dimethoxy-2-{[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}benzoate
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Overview
Description
METHYL 4,5-DIMETHOXY-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazine moiety, which is known for its diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHOXY-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazine core, followed by the introduction of the dimethoxybenzoate group. Common reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHOXY-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzotriazine ring or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHOXY-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzotriazine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
METHYL 4,4-DIMETHYL-3-OXOVALERATE: Another ester compound with different functional groups.
METHYL 1-TERT-BUTOXYCARBONYL-4-OXO-3-PIPERIDINECARBOXYLATE: A piperidine derivative with similar ester functionality.
Uniqueness
METHYL 4,5-DIMETHOXY-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]BENZOATE is unique due to its benzotriazine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N4O6 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]benzoate |
InChI |
InChI=1S/C20H20N4O6/c1-11(24-19(26)12-7-5-6-8-14(12)22-23-24)18(25)21-15-10-17(29-3)16(28-2)9-13(15)20(27)30-4/h5-11H,1-4H3,(H,21,25)/t11-/m0/s1 |
InChI Key |
OZWXGIFTHRFEHN-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC(=C(C=C1C(=O)OC)OC)OC)N2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1C(=O)OC)OC)OC)N2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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